molecular formula C7H8N2O3S B3317950 Methyl 5-acetamidothiazole-2-carboxylate CAS No. 98276-95-0

Methyl 5-acetamidothiazole-2-carboxylate

Cat. No. B3317950
CAS RN: 98276-95-0
M. Wt: 200.22 g/mol
InChI Key: IYDACOZVKKNQEF-UHFFFAOYSA-N
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Description

“Methyl 5-acetamidothiazole-2-carboxylate” is a chemical compound with the formula C7H8N2O3S and a molecular weight of 200.22 . It is used for research purposes and in the synthesis of other compounds .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string CC(=O)NC1=CN=C(S1)C(=O)OC . This indicates that the compound contains a thiazole ring, an acetamide group, and a methyl ester group.

Scientific Research Applications

Metabolism and Biochemical Interactions

Methyl 5-acetamidothiazole-2-carboxylate and related compounds have been studied for their metabolic pathways and biochemical interactions. One study detailed the metabolism of 2-acetamido-4-chloromethylthiazole in rats, leading to various metabolites including 2-acetamidothiazole-4-carboxylic acid and others, emphasizing the complex metabolic pathways of such compounds (Chatfield & Hunter, 1973).

Chemical Properties and Reactions

The chemical properties and reactions of thiazole derivatives, including 5-acetamidothiazole-2-carboxylate, have been extensively studied. For instance, various thiazole compounds, including 5-acetamidothiazole-2-carboxylate, were nitrated and brominated, providing insights into the orienting influences in the thiazole nucleus (Ganapathi & Kulkarni, 1953).

Antimicrobial Properties

Some derivatives of 2-acetamidothiazole, such as compounds obtained via Vilsmeier Haack reaction, have been investigated for their antimicrobial properties. These studies help in understanding the potential pharmaceutical applications of these compounds (Koti et al., 2006).

Structural Analysis and Synthesis

The synthesis and structural analysis of various derivatives of methyl 5-amino-1H-[1,2,4triazole-3-carboxylate, which shares a similar chemical framework with this compound, have been conducted. These studies include detailed analyses using techniques like HPLC, GC-MS, FTIR, and NMR spectroscopy, providing valuable information on the chemical behavior and synthesis pathways of these compounds (Dzygiel et al., 2004).

Formation of 5-Acetamido-Substituted Thiazoles

Research has also focused on the effective formation of 5-acetamido-substituted thiazoles, highlighting the methods and reactions used to synthesize these compounds. This includes the use of acetic anhydride and describes the preparation of starting materials and the resultant thiazoles (Sekiya & Osaki, 1965).

Pharmaceutical Applications

The exploration of pharmaceutical applications of thiazole derivatives has been a focus of some studies. For instance, research has been conducted on the antitumor activity of glycine derivatives containing fluorouracil, which may be structurally related or derived from compounds like this compound (Lan Yun-jun, 2011)

Safety and Hazards

The safety and hazards associated with “Methyl 5-acetamidothiazole-2-carboxylate” are not well-documented. As with all chemicals, it should be handled with care, and appropriate safety measures should be taken when handling and storing the compound .

properties

IUPAC Name

methyl 5-acetamido-1,3-thiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3S/c1-4(10)9-5-3-8-6(13-5)7(11)12-2/h3H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDACOZVKKNQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CN=C(S1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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